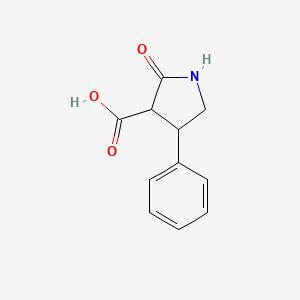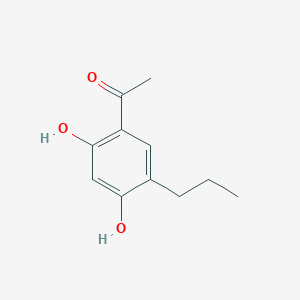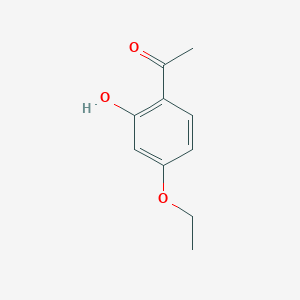
2-Oxo-4-phenylpyrrolidine-3-carboxylic acid
概要
説明
2-Oxo-4-phenylpyrrolidine-3-carboxylic acid is a compound that is structurally related to a variety of pyrrolidine derivatives, which are of interest due to their potential pharmacological properties and their use as building blocks in organic synthesis. The compound itself is not explicitly mentioned in the provided papers, but its analogs and derivatives have been synthesized and studied for various applications, including as intermediates in the synthesis of pyrimidine derivatives, as part of spin-labeled amino acids, and as potential inhibitors of enzymes like angiotensin-converting enzyme (ACE) .
Synthesis Analysis
The synthesis of related pyrrolidine derivatives often involves multi-step reactions starting from readily available precursors such as itaconic acid or imidazolidine derivatives. For instance, a library of pyrimidine carboxamides was prepared from itaconic acid through a five-step transformation, which could be conceptually similar to the synthesis of 2-oxo-4-phenylpyrrolidine-3-carboxylic acid . Another example is the synthesis of spin-labeled β-amino acid derivatives, which involves conventional methods followed by resolution and assignment of absolute configuration . These methods could potentially be adapted for the synthesis of 2-oxo-4-phenylpyrrolidine-3-carboxylic acid.
Molecular Structure Analysis
The molecular structure of pyrrolidine derivatives is often characterized using spectroscopic techniques such as UV, FT-IR, NMR, and sometimes X-ray diffraction analysis. For example, novel pyrrolidine derivatives have been structurally elucidated using these methods, and their molecular interactions have been analyzed using density functional theory (DFT) . The molecular structure of 2-oxo-4-phenylpyrrolidine-3-carboxylic acid would likely be similar, with a five-membered pyrrolidine ring and a phenyl group attached, which could be analyzed using similar techniques.
Chemical Reactions Analysis
Pyrrolidine derivatives can participate in various chemical reactions, including dehydrative amidation catalyzed by boronic acids, which is a key reaction for α-dipeptide synthesis . The presence of carboxylic acid and ketone functionalities in 2-oxo-4-phenylpyrrolidine-3-carboxylic acid would make it a versatile intermediate for further chemical transformations, such as amidation or esterification.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolidine derivatives, including 2-oxo-4-phenylpyrrolidine-3-carboxylic acid, can be inferred from related compounds. For instance, the solubility, melting point, and crystalline structure can be influenced by the presence of substituents on the pyrrolidine ring, as seen in the crystallization behavior of 3,4-diphenylpyrrole-2,5-dicarboxylic acid . Additionally, the nonlinear optical properties, thermal behavior, and electronic properties such as HOMO-LUMO energy gap can be computed using DFT, as demonstrated for a morpholinomethyl-substituted pyrrolidine derivative .
科学的研究の応用
Spectroscopic and Theoretical Analysis
- 2-Oxo-4-phenylpyrrolidine-3-carboxylic acid and related compounds have been characterized using various spectroscopic methods and computational analyses. These studies include single-crystal X-ray diffraction, FT-IR, NMR, and UV-Visible spectroscopy, offering insights into their structural properties. Density Functional Theory (DFT) calculations have provided additional details on their electronic structures, including parameters like electrostatic potential, electrophilicity, and hyperpolarizability. These analyses are crucial for understanding the compound's chemical behavior and potential applications in materials science (Devi et al., 2018).
Nonlinear Optical Properties
- Investigations into the nonlinear optical properties of related compounds to 2-Oxo-4-phenylpyrrolidine-3-carboxylic acid have been conducted. These studies involve calculating polarizability and hyperpolarizabilities, suggesting potential applications in the field of nonlinear optics. Such properties are important for the development of new materials for optical devices (Devi et al., 2018).
Synthesis and Characterization
- The synthesis and characterization of various derivatives of 2-Oxo-4-phenylpyrrolidine-3-carboxylic acid have been explored. These studies focus on creating libraries of compounds with potential applications in pharmaceutical and material sciences. The synthesis processes often involve multi-step transformations, providing insights into the versatility and reactivity of these compounds (Črček et al., 2012).
Biotechnological Production and Applications
- Oxo-carboxylic acids, including those similar to 2-Oxo-4-phenylpyrrolidine-3-carboxylic acid, are of interest in organic synthesis. Biotechnological methods have been developed for their production, emphasizing "green" chemistry. These compounds serve as building blocks for the synthesis of various complex molecules, demonstrating their importance in pharmaceutical and chemical research (Aurich et al., 2012).
Safety And Hazards
特性
IUPAC Name |
2-oxo-4-phenylpyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c13-10-9(11(14)15)8(6-12-10)7-4-2-1-3-5-7/h1-5,8-9H,6H2,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOQRZCNCICUPJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(=O)N1)C(=O)O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40385489 | |
| Record name | 2-oxo-4-phenylpyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40385489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Oxo-4-phenylpyrrolidine-3-carboxylic acid | |
CAS RN |
77519-55-2 | |
| Record name | 2-oxo-4-phenylpyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40385489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 77519-55-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Hydrazino-2-oxo-N-[3-(trifluoromethyl)phenyl]-acetamide](/img/structure/B1305573.png)











![1-[4-(Allyloxy)-2,6-dihydroxyphenyl]ethanone](/img/structure/B1305589.png)
![6,7-dihydro-1H-[1,4]dioxino[2',3':4,5]benzo[d]imidazole-2-thiol](/img/structure/B1305594.png)